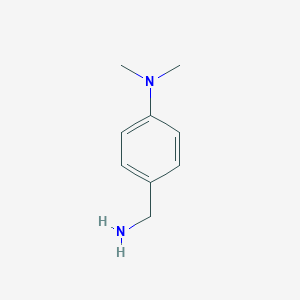

4-Dimethylaminobenzylamine

Descripción

Historical Context and Early Investigations of Benzylamine (B48309) Derivatives

The study of benzylamine derivatives has a rich history rooted in the development of organic synthesis. One of the early methods for the preparation of benzylamines was the Leuckart reaction, first reported by Rudolf Leuckart, which involved the reaction of aldehydes or ketones with formamide (B127407). wikipedia.org Over the years, synthetic routes have expanded to include methods like the reduction of benzonitriles and the reductive amination of benzaldehydes. wikipedia.org

Benzylamine and its derivatives quickly found applications in various fields, including pharmaceuticals. For instance, the hydrochloride salt of benzylamine was used to treat motion sickness during the Mercury-Atlas 6 mission. wikipedia.org The core benzylamine structure is a common feature in many biologically active compounds, and research into its derivatives has led to the development of agents with anti-inflammatory, antimicrobial, and anticancer properties. openmedicinalchemistryjournal.comresearchgate.net The synthesis of N-benzylidene benzylamine derivatives, for example, has been explored for their potential in medicinal chemistry and materials science. sioc-journal.cn

Significance of the Dimethylamino Group in Chemical Scaffolds

The dimethylamino group (—N(CH₃)₂) is a crucial pharmacophore in medicinal chemistry and a valuable functional group in materials science. rsc.org Its inclusion in a molecular scaffold can significantly influence the compound's physical and chemical properties. This group is known to be an electron-donating group, which can affect the reactivity of the aromatic ring. rsc.org

In the context of drug design, the dimethylamino functionality can enhance a molecule's solubility and bioavailability. rsc.org These properties are critical for the development of effective therapeutic agents. Furthermore, the dimethylamino group has been identified as a key component in molecules designed to target complex diseases like Alzheimer's. Research has shown that this group can be essential for the antiamyloidogenic characteristics of certain multifunctional ligands, which are being investigated for their potential to regulate metal-induced Aβ aggregation and oxidative stress associated with the disease. ddtjournal.comacs.org The presence of the dimethylamino group can also enhance the basicity and reactivity of a compound, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.

Overview of Academic Research Trends Involving 4-Dimethylaminobenzylamine

Academic research on this compound has been multifaceted, highlighting its utility in both synthesis and analysis. A significant area of its application is as a derivatization reagent in analytical chemistry. Specifically, it has been successfully employed as a sensitive chemiluminescence derivatization reagent for the determination of 5-hydroxyindoles, such as serotonin (B10506) and 5-hydroxyindole-3-acetic acid, in human plasma using high-performance liquid chromatography (HPLC). nih.govtib.eu This method offers high sensitivity, with detection limits in the femtomole range. nih.gov

Beyond its role in analytical methods, this compound serves as a versatile building block in organic synthesis. cymitquimica.com It is used as an intermediate in the creation of more complex molecules, including those with potential pharmaceutical applications. smolecule.com For example, it is a precursor in the synthesis of various biologically active compounds and is used in the study of enzyme activity, such as its use as a chromatographic standard for measuring the activity of human serum enzymes. biosynth.com The compound's reactivity also makes it a subject of interest in the development of novel synthetic methodologies.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19293-58-4 nih.gov |

| Molecular Formula | C₉H₁₄N₂ biosynth.com |

| Molecular Weight | 150.22 g/mol biosynth.com |

| IUPAC Name | 4-(aminomethyl)-N,N-dimethylaniline nih.gov |

| Synonyms | p-Dimethylaminobenzylamine, 4-(N,N-Dimethylamino)benzylamine nih.gov |

| Appearance | Data not available |

| Melting Point | Data not available for free base; 220-224 °C for dihydrochloride (B599025) salt (decomposes) sigmaaldrich.com |

| Boiling Point | Data not available |

| Solubility | Soluble in water (as dihydrochloride salt) sigmaaldrich.com |

Research Applications of this compound

| Research Area | Application | Key Findings |

| Analytical Chemistry | Chemiluminescence derivatization reagent for HPLC | Enables sensitive and selective quantification of 5-hydroxyindoles in biological samples. nih.govtib.eu |

| Organic Synthesis | Intermediate/Building Block | Used in the synthesis of complex organic molecules and potential drug candidates. cymitquimica.comsmolecule.com |

| Biochemistry | Enzyme Substrate/Standard | Employed in assays to measure the activity of enzymes like monoamine oxidase and as a chromatographic standard. biosynth.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZOFLRRJQYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940965 | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-74-2, 19293-58-4 | |

| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S273H97VEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 4-Dimethylaminobenzylamine

Reductive amination stands as a prominent and highly effective method for the synthesis of amines, including this compound. This process involves the reaction of a carbonyl compound, in this case, 4-dimethylaminobenzaldehyde, with an amine source to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine. harvard.edumasterorganicchemistry.com A key advantage of this method is its ability to avoid the over-alkylation that can be problematic in direct alkylation of amines. masterorganicchemistry.com

The reaction typically proceeds by mixing the aldehyde with an amine, such as ammonia (B1221849) or an ammonium (B1175870) salt like ammonium chloride, to form the intermediate imine. A reducing agent is then introduced to reduce the C=N double bond of the imine to a C-N single bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is often carried out in a protic solvent like methanol (B129727) and may be facilitated by the addition of an acid catalyst.

A general scheme for the reductive amination to form this compound is presented below:

Reaction Scheme:

| Starting Material | Amine Source | Common Reducing Agents |

| 4-Dimethylaminobenzaldehyde | Ammonia, Ammonium Chloride | Sodium cyanoborohydride, Sodium triacetoxyborohydride |

The choice of reducing agent can be critical to the success of the reaction. Sodium triacetoxyborohydride is considered a mild and selective reagent for reductive amination. harvard.edu The Eschweiler-Clarke reaction offers a specific method for the reductive methylation of primary or secondary amines using formaldehyde (B43269) as the aldehyde and formic acid as the reductant, which while not directly applicable for the primary synthesis of this compound, illustrates the versatility of reductive amination principles. youtube.com

While reductive amination is a primary method, other synthetic routes can be envisioned for the preparation of this compound. One such alternative involves the reduction of a corresponding nitrile, 4-dimethylaminobenzonitrile. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another potential route is the reduction of 4-dimethylaminobenzamide. Similar to the reduction of nitriles, powerful reducing agents such as LiAlH₄ are typically required to convert the amide to the amine.

Furthermore, the Gabriel synthesis, a classic method for preparing primary amines, could be adapted. This would involve the reaction of potassium phthalimide (B116566) with 4-(chloromethyl)-N,N-dimethylaniline, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

| Precursor Compound | Key Reagents |

| 4-Dimethylaminobenzonitrile | LiAlH₄, H₂/Catalyst |

| 4-Dimethylaminobenzamide | LiAlH₄ |

| 4-(Chloromethyl)-N,N-dimethylaniline | Potassium phthalimide, Hydrazine |

These alternative methods provide flexibility in synthesis design, depending on the availability of starting materials and the desired reaction conditions.

Derivatization Reactions of this compound

This compound, as a primary amine, readily undergoes amide bond formation with carboxylic acids and their derivatives. This reaction is fundamental in organic synthesis and is widely used to create peptides and other complex molecules.

A common method for forming an amide bond is the reaction of the amine with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction typically proceeds by the activation of the carboxyl group by DCC to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and dicyclohexylurea as a byproduct. youtube.comyoutube.com

Alternatively, this compound can react with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form amides. The reaction with an acyl chloride is typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. khanacademy.org

General Reaction:

| Carboxylic Acid Derivative | Coupling Agent/Base |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) |

| Acyl Chloride | Pyridine, Triethylamine |

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines. ijacskros.com This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. ijacskros.com

The formation of Schiff bases is often catalyzed by either acid or base. The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. Schiff bases derived from this compound are of interest due to their potential applications in various fields, including coordination chemistry and materials science. geniusjournals.orgsemanticscholar.org

| Reactant | Product |

| Aldehyde (R'-CHO) | (CH₃)₂N-C₆H₄-CH₂N=CHR' |

| Ketone (R'-CO-R'') | (CH₃)₂N-C₆H₄-CH₂N=CR'R'' |

The imine functional group in the resulting Schiff base is a versatile synthetic intermediate and can undergo further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions.

The primary amino group of this compound serves as a key functional handle for the synthesis of heterocyclic compounds, including triazolo fused derivatives. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Fused triazole systems are prevalent in many biologically active molecules. nih.gov

The synthesis of a triazolo fused system involving this compound would typically require a multi-step sequence. For instance, the amine could be converted into a suitable precursor that can undergo cyclization to form the triazole ring. One common approach involves the reaction of an amine with a reagent that introduces the remaining atoms necessary for the triazole ring. For example, the amine could be acylated with a derivative containing a latent functional group that can participate in a subsequent cyclization step.

Another strategy could involve the conversion of this compound into an azide (B81097) derivative, which can then undergo a cycloaddition reaction with an alkyne (a Huisgen cycloaddition) to form a triazole ring. This "click chemistry" approach is known for its high efficiency and selectivity. beilstein-archives.org The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved through the cyclization of thiosemicarbazide (B42300) intermediates. raco.cat

Formation of Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives from this compound is not typically a direct, one-step process. Instead, it involves a multi-step pathway where the benzylamine (B48309) is first converted into a reactive intermediate, typically 4-dimethylaminobenzaldehyde, which then undergoes cyclocondensation with 2-aminothiophenol. This classical approach is a cornerstone of benzothiazole synthesis. mdpi.comorganic-chemistry.orgijpsr.com

Oxidation of Benzylamine to Benzaldehyde: The primary amine group of this compound is first oxidized to an aldehyde. Various oxidizing agents can achieve this transformation.

Condensation and Cyclization: The resulting 4-dimethylaminobenzaldehyde is then reacted with 2-aminothiophenol. The reaction proceeds via the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization and oxidation to yield the stable aromatic benzothiazole ring system. mdpi.com A range of catalysts, from acids to metal complexes, can be employed to facilitate this condensation. mdpi.comijpsr.com

The reaction conditions for the key cyclocondensation step are summarized in the table below.

Table 1: Representative Conditions for Benzothiazole Synthesis from Aldehydes and 2-Aminothiophenol

| Catalyst/Medium | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| H₂O₂/HCl in Ethanol | Room Temperature | 1 h | Excellent | mdpi.com |

| Samarium Triflate in Water | Mild | Not Specified | Good | organic-chemistry.org |

| Iodine in DMF | Not Specified | Not Specified | Good | organic-chemistry.org |

Preparation of Cationic Bis-urea Compounds

This compound can serve as a precursor for the synthesis of complex molecules such as cationic bis-urea compounds. The formation of the urea (B33335) linkage is typically achieved by reacting the primary amine group of the benzylamine with a suitable carbonyl source. A synthetic strategy analogous to the preparation of similar bis-urea compounds involves the use of phosgene (B1210022) equivalents like bis(trichloromethyl) carbonate (triphosgene). google.com

The reaction pathway involves the following key steps:

Reaction with Carbonyl Source: Two equivalents of this compound are reacted with one equivalent of a carbonyl source, such as triphosgene, in an appropriate organic solvent.

Neutralization: The reaction initially forms the hydrochloride salt of the bis-urea compound. This intermediate is then neutralized with an alkaline solution, such as aqueous sodium hydroxide, to yield the final product. google.com

Purification: The final product is isolated through extraction and removal of the solvent.

This method provides a reliable route to N,N'-bis(4-(dimethylamino)benzyl)urea, a symmetrical bis-urea derivative.

Table 2: General Reaction Scheme for Bis-urea Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|

Generation of Formamide (B127407) Derivatives

The conversion of this compound to its corresponding formamide derivative, N-(4-(dimethylamino)benzyl)formamide, involves a formylation reaction targeting the primary amine group. This is a standard transformation in organic synthesis. A common and effective method for this conversion is the reaction of the amine with formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration.

The reaction can be represented as: (CH₃)₂NC₆H₄CH₂NH₂ + HCOOH → (CH₃)₂NC₆H₄CH₂NHCHO + H₂O

Alternative formylating agents include acetic formic anhydride (B1165640) or ethyl formate. The choice of reagent and reaction conditions can be optimized to achieve high yields and purity.

Mechanistic Studies of Reactions Involving this compound

Reaction Kinetics and Thermodynamics

The reaction kinetics of this compound have been investigated, particularly in the context of biochemical reactions. Studies on the oxidative deamination of this compound by bovine liver monoamine oxidase B (MAO-B) have been conducted using both steady-state and stopped-flow kinetic methods. sigmaaldrich.com These investigations are crucial for understanding the enzyme's substrate specificity and catalytic mechanism.

Kinetic analyses of the nucleophilic addition of benzylamines to activated olefins have also provided insights into the reactivity of this class of compounds. These studies show that the reaction in acetonitrile (B52724) occurs in a single step through a four-center hydrogen-bonded transition state. The electron-donating nature of the 4-dimethylamino group on the phenyl ring significantly influences the nucleophilicity of the amine and, consequently, the reaction rate.

Investigation of Intermediate Species

During the enzymatic oxidation of this compound, the formation of transient species has been observed. Specifically, in studies involving monoamine oxidase B, an absorbing intermediate with a maximum absorbance at 390 nm was detected during the turnover process. sigmaaldrich.comsigmaaldrich.com The characterization of such intermediates is fundamental to elucidating the step-by-step reaction mechanism. The appearance and decay of this intermediate provide critical data points for constructing a detailed kinetic and mechanistic model of the enzymatic reaction.

Table 3: Spectroscopic Data for Reaction Intermediate

| Reaction | Technique | Observed Feature | Wavelength (λₘₐₓ) | Reference |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in both solution and solid states. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

Solution-State ¹H NMR Analysis

Proton (¹H) NMR spectroscopy of this compound dihydrochloride (B599025), the salt form of the compound, provides distinct signals corresponding to each type of proton in the molecule. figshare.com Analysis in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic chemical shifts. figshare.com

The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The two protons ortho to the aminomethyl group and the two protons ortho to the dimethylamino group have different electronic environments, leading to separate signals. The methylene (B1212753) (-CH₂-) protons of the benzylamine group generally appear as a singlet, as they lack adjacent protons to couple with. Similarly, the six protons of the two methyl (-CH₃) groups attached to the nitrogen atom are equivalent and manifest as a single, sharp singlet.

A supporting information document for a study on iron phosphide (B1233454) catalysts provides experimental data for 4-(N,N-dimethylamino)benzylamine dihydrochloride. figshare.com

Table 1: ¹H NMR Data for 4-(N,N-dimethylamino)benzylamine Dihydrochloride in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.33 | d | 2H | Aromatic (C-H) |

| 6.90 | br s | 2H | Aromatic (C-H) |

| 3.91 | q | 2H | Methylene (-CH₂-) |

| 2.93 | s | 6H | Dimethyl (-N(CH₃)₂) |

Data sourced from a 400 MHz spectrum in DMSO-d₆. figshare.com The broad singlet at 8.12 ppm (3H) corresponds to the ammonium protons (-NH₃⁺).

Solution-State ¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

For the dihydrochloride salt in DMSO-d₆, the spectrum shows signals for the aromatic carbons, with the substituted carbons (quaternary) having different chemical shifts from the proton-bearing carbons. figshare.com The carbon of the methylene group (-CH₂-) and the carbons of the dimethylamino group (-N(CH₃)₂) also appear at characteristic chemical shifts in the aliphatic region of the spectrum. figshare.com

Table 2: ¹³C NMR Data for 4-(N,N-dimethylamino)benzylamine Dihydrochloride in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.83 | Aromatic (C-N(CH₃)₂) |

| 130.21 | Aromatic (C-H) |

| 115.22 | Aromatic (C-H) |

| 41.93 | Methylene (-CH₂-) |

| 41.69 | Dimethyl (-N(CH₃)₂) |

Data sourced from a 100 MHz spectrum in DMSO-d₆. figshare.com Note: The specific assignments of the two distinct aromatic C-H signals and the quaternary carbon attached to the CH₂NH₃⁺ group are not explicitly detailed in the source but are expected within the aromatic region.

Solid-State NMR Techniques (e.g., ¹³C CPMAS NMR)

When analyzing compounds in the solid state, where molecules are fixed in a crystal lattice, standard solution NMR techniques yield very broad, uninformative signals. Solid-state NMR (ssNMR) employs specialized techniques to overcome these limitations and provide high-resolution spectra. irispublishers.comcdnsciencepub.com

One of the most powerful ssNMR methods is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR. irispublishers.comacs.org This technique involves two key components:

Magic-Angle Spinning (MAS): The solid sample is spun at a high frequency (several kilohertz) at a specific angle of 54.74° relative to the external magnetic field. This process averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which are major sources of line broadening in solids. irispublishers.comescholarship.org

Cross-Polarization (CP): To enhance the sensitivity of the low-abundance ¹³C nuclei, magnetization is transferred from the abundant ¹H nuclei. This allows for faster data acquisition and significantly improves the signal-to-noise ratio. irispublishers.comescholarship.org

While specific ¹³C CPMAS NMR studies on this compound were not found, this technique is the standard method for characterizing the solid forms of organic amines. epa.govacs.orgnih.gov It is instrumental in identifying different crystalline forms (polymorphs), studying drug-excipient interactions in pharmaceutical formulations, and analyzing insoluble materials. irispublishers.com

Applications in Photocatalyst/Surfactant Interaction Studies

NMR spectroscopy is a powerful, non-destructive method for investigating molecular interactions in complex systems, such as those involving catalysts or surfactants. numberanalytics.comfrontiersin.orguni-duesseldorf.de By monitoring changes in NMR parameters like chemical shifts, line widths, and relaxation times, researchers can gain insight into binding events, structural changes, and reaction mechanisms at the molecular level. frontiersin.orgunifi.itnih.gov

Although specific studies detailing the use of NMR to probe the interaction of this compound with photocatalysts or surfactants are not prominent in the surveyed literature, the methodology is well-established. For instance, if this compound were to adsorb onto a photocatalyst surface, its NMR signals would likely experience a shift or significant broadening due to the altered electronic environment and restricted molecular motion. Similarly, if the molecule were incorporated into surfactant micelles, changes in its NMR spectrum could reveal its location within the micellar structure and the dynamics of its interaction with the surfactant molecules.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of compounds.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule with high confidence. nih.govmdpi.comyoutube.com Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like amines, as it typically generates intact protonated molecules [M+H]⁺ with minimal fragmentation. nih.govnih.gov

The combination of LC-HRMS is a cornerstone of modern analytical chemistry for identifying and quantifying organic molecules in complex mixtures. mdpi.comnih.govmdpi.com For this compound, HRMS-ESI would be used to confirm its identity by matching the experimentally measured exact mass of its protonated ion with the theoretically calculated mass. This high degree of accuracy allows for unambiguous differentiation from other compounds with the same nominal mass. nih.gov

Table 3: Predicted HRMS-ESI Data for this compound

| Molecular Formula | Adduct | Calculated Mass [M+H]⁺ |

|---|---|---|

| C₉H₁₄N₂ | [C₉H₁₅N₂]⁺ | 151.1230 |

Calculated mass is for the most abundant isotopes of each element.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the vibrational modes of molecules, providing information about functional groups and molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule. IR spectra are available for 4-(Dimethylamino)benzylamine dihydrochloride. chemicalbook.com The analysis of such a spectrum would reveal characteristic absorption bands for the amine (N-H) stretching and bending vibrations, aromatic C-H and C=C stretching vibrations, and the C-N stretching vibrations of the dimethylamino and benzylamine groups. The spectrum for a related compound, 4-(dimethylamino)benzaldehyde (B131446) 4-ethylthiosemicarbazone, has also been characterized, showing distinct peaks for its various functional groups. researchgate.net

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| Amine (N-H) | Bending | 1550-1650 |

X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid.

While a crystal structure for this compound itself is not detailed in the provided sources, a study on a closely related derivative, N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine, has been performed. researchgate.net The study revealed that this derivative crystallizes in the monoclinic space group P21/c. researchgate.net Such an analysis provides unambiguous proof of structure and detailed insight into intermolecular interactions within the crystal lattice. rsc.org The ability to obtain single crystals is a prerequisite for this technique. uhu-ciqso.es

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)benzylamine dihydrochloride |

| Valproic acid |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine |

Spectroscopic and Analytical Characterization in Advanced Chemical Research

Spectroscopic and Analytical Techniques

The molecular structure of 4-Dimethylaminobenzylamine, featuring a primary amine (-NH₂), a tertiary amine (-N(CH₃)₂), and an aromatic phenyl ring, allows for a variety of intermolecular interactions that govern its crystal packing. These interactions primarily include hydrogen bonds, C-H···π interactions, and van der Waals forces.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, capable of forming N-H···N and N-H···Cl interactions, particularly in its dihydrochloride (B599025) salt form. In the crystal lattice of related structures, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, intermolecular C-H···N hydrogen bonds have been observed. For instance, the C11—H11···N2 hydrogen bond in this related compound has a documented distance of 3.463(4) Å. Similarly, in the crystal structure of 4-(dimethylamino)benzohydrazide, a derivative, intricate hydrogen-bonding patterns result in the formation of chains and rings. Specifically, N—H⋯N and N—H⋯O bonds create fused R²₂(6) and R²₂(10) rings, respectively. researchgate.net

C-H···π and π-π Stacking Interactions: The presence of the benzene (B151609) ring facilitates C-H···π and potential π-π stacking interactions. In derivatives like N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine, the molecular packing is stabilized by such C—H⋯π and π–π intermolecular forces. These interactions are critical in organizing the molecules in the crystal lattice. The aromatic ring acts as a π-acceptor, interacting with C-H bonds from neighboring molecules.

The table below summarizes the typical intermolecular interactions anticipated in the crystal structure of this compound and its derivatives, with data inferred from related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Notes |

| Hydrogen Bond | N-H (primary amine) | N (tertiary amine) | - | Expected to be a significant interaction in the free base. |

| Hydrogen Bond | N-H (primary amine) | Cl⁻ | - | Predominant in the dihydrochloride salt. |

| C-H···N | C-H (aromatic/aliphatic) | N (tertiary amine) | ~3.46 | Observed in related structures like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. |

| C-H···π | C-H (aliphatic/aromatic) | Benzene Ring (centroid) | - | A common feature in the packing of aromatic amines. |

| π-π Stacking | Benzene Ring | Benzene Ring | - | Contributes to the stabilization of the crystal lattice. |

Data for bond distances and energies are derived from studies on closely related compounds and are presented for illustrative purposes.

In the case of 4-(dimethylamino)benzylamine dihydrochloride, the protonation of both the primary and tertiary amine groups would lead to a robust network of N-H···Cl⁻ hydrogen bonds, significantly influencing the crystal's stability and physical properties such as its melting point. The high melting point of the dihydrochloride salt (220-224 °C) suggests strong ionic interactions within the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to model the electronic structure of 4-Dimethylaminobenzylamine with high accuracy. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its equilibrium geometry. This optimization is a critical first step, as the accuracy of all other calculated properties depends on a correctly predicted structure. The process refines bond lengths, bond angles, and dihedral angles to achieve the most stable conformation.

Table 1: Predicted Structural Parameters for this compound (Conceptual) (Note: As specific experimental or calculated values for this compound are not readily available in the cited literature, this table represents typical parameters that would be determined via DFT optimization.)

| Parameter | Description | Typical Expected Value |

| C-N (amine) Bond Length | The distance between the benzyl (B1604629) carbon and the nitrogen atom. | ~1.47 Å |

| C-N (aromatic) Bond Length | The distance between the aromatic carbon and the dimethylamino nitrogen. | ~1.36 Å |

| C-C (aromatic) Bond Length | The average distance between adjacent carbon atoms in the benzene (B151609) ring. | ~1.40 Å |

| C-N-C (dimethylamino) Angle | The bond angle within the dimethylamino group. | ~118° |

| H-N-H (amine) Angle | The bond angle within the primary amine group. | ~107° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to how the molecule interacts with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For molecules related to this compound, DFT calculations are used to determine these orbital energies and predict reactivity patterns.

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. Regions of high HOMO density are sites for electrophilic attack. |

| **L |

Empirical Valence Bond (EVB) Approaches for Reaction Mechanisms

The Empirical Valence Bond (EVB) method is a powerful computational tool used to study chemical reactions in complex systems like enzymes. It combines quantum mechanical principles with the efficiency of molecular mechanics to calculate free energy profiles of reaction pathways. While specific EVB studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology has been applied to closely related benzylamine (B48309) derivatives to elucidate the mechanisms of enzymes like monoamine oxidase (MAO).

EVB simulations have been instrumental in investigating the rate-limiting step in the oxidation of amines by MAO, which is believed to be a hydride transfer from the α-carbon of the substrate to the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net These simulations model the transition state of this C-H bond cleavage, providing estimates of the activation free energy. researchgate.net For instance, multiscale simulations employing the EVB approach have been used to study the decomposition of various substrates catalyzed by MAO-A and MAO-B, yielding activation free energies that are in good agreement with experimental values derived from kinetic data. researchgate.net This approach allows for a detailed analysis of how the enzyme environment stabilizes the transition state and facilitates the reaction.

The application of EVB to benzylamine analogs helps in understanding the energetic landscape of the reaction and discriminating between different proposed mechanisms, such as the hydride transfer, polar nucleophilic, or single electron transfer (SET) pathways. researchgate.netmdpi.com

Insights into Enzyme Catalytic Activity and Inhibition Mechanisms

This compound serves as a valuable tool for investigating the catalytic mechanisms of various amine oxidases, including monoamine oxidases (MAO-A and MAO-B) and copper-containing amine oxidases.

In the context of MAOs, the catalytic cycle involves two main half-reactions: the reductive half-reaction where the amine substrate is oxidized and the FAD cofactor is reduced, and the oxidative half-reaction where the reduced FAD is reoxidized by molecular oxygen. mdpi.com this compound and other para-substituted benzylamines have been used extensively as probe substrates to study the reductive half-reaction. nih.govresearchgate.netscispace.com The electronic properties of the substituent at the para-position significantly influence the rate of the reaction, providing clues about the nature of the transition state. mdpi.comresearchgate.net

Three primary mechanisms have been debated for the MAO-catalyzed oxidation of amines:

Polar Nucleophilic Mechanism: This mechanism involves the nucleophilic attack of the amine substrate on the C4a atom of the FAD cofactor. Studies have shown that for MAO-A, electron-withdrawing groups on the benzylamine ring increase the reaction rate, which supports this mechanism. mdpi.comresearchgate.netscispace.com

Single Electron Transfer (SET) Mechanism: This pathway involves the transfer of a single electron from the substrate to the flavin, forming radical intermediates. However, computational studies on para-substituted benzylamines have shown an inverse correlation with experimental data, providing negative evidence against this mechanism. mdpi.comnih.gov

Hydride Transfer Mechanism: This mechanism, supported by numerous studies, involves the direct transfer of a hydride ion (H⁻) from the substrate's α-carbon to the flavin N5 atom. researchgate.netmdpi.com For MAO-B, electron-withdrawing substituents on benzylamine tend to slow the reaction rate, which is consistent with the development of a partial positive charge on the benzylic carbon in the transition state, as expected for a hydride transfer. mdpi.com

This compound has also been used to study copper amine oxidases. In some cases, it acts as an inhibitor, allowing researchers to trap and study enzyme-inhibitor complexes. For example, inhibitors can bind to the topaquinone (B1675334) (TPQ) cofactor in these enzymes, preventing proton abstraction and trapping the enzyme in a covalent complex, which provides a snapshot of an intermediate state in the catalytic cycle. acs.org

The following table summarizes the interaction of this compound and its analogs with different amine oxidases as discussed in various studies.

| Enzyme Family | Specific Enzyme(s) | Role of Benzylamine Analog | Mechanistic Insights Gained |

| Monoamine Oxidases (FAD-dependent) | MAO-A, MAO-B | Substrate | Elucidation of polar nucleophilic vs. hydride transfer mechanisms through substituent effects. mdpi.comresearchgate.net |

| Copper Amine Oxidases (TPQ-dependent) | Various (e.g., from E. coli) | Inhibitor/Substrate | Trapping of enzyme-substrate/inhibitor intermediates to study active site geometry and the role of the TPQ cofactor. acs.org |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies often employ quantum chemical methods to model the interactions between substrates and enzyme active sites.

For benzylamine analogs, including this compound, computational SAR studies have focused on the oxidation by MAO. nih.govresearchgate.net These studies systematically modify the substituent at the para-position of the benzylamine ring and calculate the effect on the reaction's activation energy and rate constant. nih.govresearchgate.netscispace.com

Key findings from these computational SAR studies include:

Influence of Electronic Effects: Using methods like the semi-empirical PM3 method and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*), researchers have quantified the relationship between the electronic properties of the substituent (e.g., its Hammett parameter, σ) and the reaction rate. nih.govresearchgate.net

Mechanism Differentiation: For MAO-A, a positive correlation was found between the reaction rate and the electron-withdrawing nature of the substituent, supporting a polar nucleophilic mechanism. mdpi.comresearchgate.netscispace.com Conversely, for MAO-B, an inverse correlation is often observed, which is more consistent with a hydride transfer mechanism. mdpi.com

Validation of Models: The calculated activation energies and rate constants from these computational models are often compared with experimental kinetic data to validate the proposed reaction mechanisms. nih.govresearchgate.net For example, a good correlation between the logarithm of the calculated rate constants and the experimental electronic parameters of the substituents lends support to the computational model and the mechanistic insights it provides. nih.govresearchgate.net

The table below illustrates the general findings from computational SAR studies on the effect of substituents on the oxidation of benzylamine analogs by MAO.

| Proposed Mechanism | Substituent Type on Benzylamine Ring | Predicted Effect on Reaction Rate (Computational) | Correlation with MAO Isoform |

| Polar Nucleophilic | Electron-withdrawing | Increase | MAO-A researchgate.netscispace.com |

| Biradical (SET) | Electron-donating | Increase | Negative correlation with experimental data for MAO-A. nih.gov |

| Hydride Transfer | Electron-donating | Increase (stabilizes developing positive charge) | MAO-B mdpi.com |

These computational approaches provide a molecular-level understanding of the factors governing the activity of this compound and its analogs, guiding the design of more specific and potent enzyme substrates or inhibitors.

Applications in Advanced Chemical and Materials Science

Role in Polymer and Thermoset Synthesis

While not as extensively documented as some other diamines, the bifunctional nature of 4-Dimethylaminobenzylamine makes it a candidate for the synthesis and modification of polymeric materials. Its incorporation into polymer chains can impart specific properties related to its aromatic and amino functionalities.

Polyhexahydrotriazines (PHTs) are a class of thermosetting polymers known for their high strength, thermal stability, and recyclability in acidic conditions. wikipedia.org The synthesis of PHTs typically involves the condensation reaction of a primary amine with formaldehyde (B43269). wikipedia.org Research into PHT synthesis has explored various aromatic amines to tailor the properties of the resulting thermosets. acs.orgresearchgate.net

Although direct and extensive studies detailing the use of this compound as a primary monomer for PHT synthesis are not prevalent in the reviewed literature, its chemical structure is analogous to other benzylamines and aromatic amines that have been successfully used. The primary amine group in this compound is capable of reacting with formaldehyde to form the characteristic hexahydrotriazine rings that constitute the cross-linked network of PHTs. The presence of the dimethylamino group would introduce a specific functionality into the polymer network, potentially influencing its properties. The reactivity of benzylamine (B48309) building blocks has been noted for its unique contributions to the structure-property relationships in PHTs. acs.org

The study of structure-property relationships is fundamental in polymer science, aiming to understand how a polymer's chemical structure influences its macroscopic properties. mdpi.comscribd.commdpi.com The incorporation of monomers with specific functional groups, such as this compound, is a key strategy in this field.

The dimethylamino group in this compound can be expected to influence several properties of a polymer into which it is incorporated:

Adhesion and Surface Properties: The tertiary amine can enhance adhesion to various substrates through hydrogen bonding and other polar interactions.

Thermal Stability: The aromatic ring contributes to the thermal stability of the polymer backbone.

Conductivity: The nitrogen-containing groups can potentially be doped to create conductive or semi-conductive materials. Research on poly(4-aminobenzylamine), a related polymer, has shown that these materials can exhibit interesting electrochemical properties. nih.gov

Solubility and Dispersibility: The polarity imparted by the amino groups can affect the solubility of the polymer in different solvents.

In the context of other thermosets like epoxy resins, substituted benzylamines, including dimethylaminobenzylamine, have been mentioned as potential components in hardener formulations, which further underscores their role in modifying polymer network properties. google.com

Applications in Analytical Chemistry and Sensor Development

This compound has found significant utility in the field of analytical chemistry, particularly in techniques requiring high sensitivity and selectivity.

One of the most well-documented applications of this compound is as a derivatization reagent in high-performance liquid chromatography (HPLC) with chemiluminescence detection. This method is employed for the highly sensitive quantification of various analytes.

The process involves the reaction of the target analyte with this compound to form a derivative that can then be detected via a chemiluminescent reaction, often a peroxyoxalate system. This technique has been successfully applied to the analysis of 5-hydroxyindoles, including serotonin (B10506) and its metabolites, in biological samples like human plasma. The reaction of 5-hydroxyindoles with this compound in the presence of an oxidizing agent yields derivatives that can be separated by HPLC and detected with exceptional sensitivity, with detection limits in the femtomole range.

Table 1: Detection Limits of 5-Hydroxyindoles using this compound Derivatization

| Analyte | Detection Limit (fmol per 100-µL injection) |

|---|---|

| Serotonin | 0.5 - 1.2 |

| 5-Hydroxyindole-3-acetic acid | 0.5 - 1.2 |

| 5-Hydroxytryptophol | 0.5 - 1.2 |

| 5-Hydroxyindole-3-acetamide | 0.5 - 1.2 |

This table is based on data from a study on the use of this compound as a chemiluminescence derivatization reagent.

In addition to its role as a derivatization reagent, this compound itself can be used as a chromatographic standard. Its well-defined chemical properties and response in various analytical systems make it a suitable reference compound for method development and validation in chromatography. It has been noted as a chromatographic standard for measuring the activity of certain human serum enzymes. biosynth.com

Chemosensors are molecules designed to selectively bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. The development of chemosensors is a burgeoning field in analytical and environmental chemistry. The structural features of this compound, particularly the presence of amino groups that can act as binding sites and a chromophore/fluorophore core, make it a candidate for the development of such sensors.

While specific chemosensors based solely on this compound are not extensively detailed, the broader class of aromatic amines and benzylamine derivatives are frequently employed in the design of chemosensors for metal ions and other species. The amino groups can coordinate with metal ions, leading to a change in the electronic properties of the molecule and thus a change in its spectroscopic signal. The principles of chemosensor design often involve the integration of a binding unit (like an amine) with a signaling unit (an aromatic system), a paradigm that fits the structure of this compound.

Catalysis and Reaction Promotion

The unique electronic and structural characteristics of this compound render it a valuable molecule in the field of catalysis, where it participates in and promotes various chemical transformations. Its basicity, coupled with the presence of both primary and tertiary amine functionalities, allows it to play diverse roles in catalytic cycles.

Catalytic Roles in Organic Synthesis

This compound serves as a catalyst in several key organic reactions. Its bifunctional nature, containing both a primary and a tertiary amine, allows for unique reactivity patterns that are exploited in the synthesis of complex molecules. For instance, it has been identified as a catalyst in the production of polyurethane foams and epoxy resins. smolecule.com In these polymerization processes, the amine groups can facilitate the reaction between isocyanates and polyols to form the urethane (B1682113) linkages characteristic of polyurethanes.

The compound's catalytic activity also extends to the synthesis of primary amines through reductive amination. It can be used in conjunction with a catalyst for the reductive amination of aldehydes and ketones, leading to high yields and selectivity for the desired primary amine products. lookchem.com This method is advantageous due to its efficiency and the potential for catalyst recycling. lookchem.com Furthermore, derivatives of this compound can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts, which are effective phase transfer catalysts. smolecule.com These catalysts are crucial in reactions involving immiscible reactants, facilitating their interaction and enhancing reaction rates.

In some contexts, the dimethylamino group of this compound can activate the aromatic ring towards electrophilic substitution, although this is a property of the substituent rather than a direct catalytic role of the entire molecule in a catalytic cycle. smolecule.com The compound is also noted as an inhibitor of rabbit liver monoamine oxidase, highlighting its interaction with biological catalysts. lookchem.com

Below is a table summarizing the catalytic applications of this compound in organic synthesis.

| Catalytic Application | Reaction Type | Role of this compound |

| Polyurethane Production | Polymerization | Catalyst |

| Epoxy Resin Formation | Polymerization | Catalyst |

| Primary Amine Synthesis | Reductive Amination | Reactant/Catalyst Component |

| Phase Transfer Catalysis | Quaternization Product | Catalyst |

Hydrogen Isotope Exchange Reactions

Hydrogen isotope exchange (HIE) reactions are fundamental in the synthesis of isotopically labeled compounds, which are invaluable tools in mechanistic studies, drug metabolism and pharmacokinetics (DMPK) research. symeres.comresearchgate.net this compound has been shown to participate in such reactions, specifically in iridium-catalyzed deuteration.

In a study focusing on the scope and limitations of deuteration mediated by Crabtree's catalyst, [Ir(COD)(PCy₃)(py)][BF₄], this compound was efficiently deuterated. researchgate.net This is noteworthy because primary amino groups can often coordinate strongly to the iridium center and deactivate the catalyst. researchgate.net The tolerance of the catalyst system towards benzylamines like this compound demonstrates its utility in labeling molecules containing such functional groups. researchgate.net The development of methods for late-stage hydrogen-deuterium exchange is significant for providing rapid access to isotopically labeled versions of existing molecules. researchgate.net

The ability to selectively introduce deuterium (B1214612) at specific molecular positions is a key challenge in synthetic chemistry. rsc.orgosti.gov The successful deuteration of this compound highlights the potential for developing more versatile and functional-group-tolerant HIE methodologies. researchgate.net

The table below details the involvement of this compound in hydrogen isotope exchange reactions.

| Isotope | Reaction Type | Catalyst System | Outcome for this compound |

| Deuterium (D) | Hydrogen Isotope Exchange | Iridium-based (e.g., Crabtree's catalyst) | Efficient deuteration |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. vu.ltrsc.org this compound and its derivatives have emerged as interesting building blocks in the construction of such supramolecular architectures due to their ability to engage in specific non-covalent interactions, leading to self-assembled structures with emergent properties. nih.gov

The condensation of 4-(dimethylamino)benzylamine with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) yields perylene (B46583) diimide (PDI) derivatives. utah.edu These molecules can undergo self-assembly, driven by strong π–π stacking interactions between the large planar aromatic cores of the PDI units, to form one-dimensional nanostructures such as nanofibers. utah.edu The electron-rich dimethylaminobenzyl group attached to the imide position can facilitate intramolecular charge transfer, influencing the photophysical properties of the resulting assemblies. utah.edu

Furthermore, amphiphilic urea (B33335) compounds derived from 4-(dimethylamino)benzylamine are capable of self-assembling in water to form nanoparticles. googleapis.com These self-assembled structures can exhibit potent antimicrobial properties. googleapis.com The formation of these higher-order structures is a direct consequence of the programmed non-covalent interactions between the constituent molecules.

Non-covalent Interactions and Fibrillar Structures

The formation of well-defined fibrillar structures often relies on a hierarchy of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. beilstein-journals.org Derivatives of this compound have been incorporated into molecular designs aimed at creating such ordered assemblies.

In the context of gold(I)-selenolate complexes, the presence of an N,N-dimethylaminobenzylamine-based ligand can lead to Se···N non-bonded interactions. ias.ac.in These interactions have been shown to modulate the reactivity of the gold(I) center towards incoming nucleophiles, highlighting the influence of non-covalent forces on chemical behavior. ias.ac.in

Biochemical and Pharmacological Research Applications

Enzymatic Reaction Studies

The compound serves as a valuable tool in enzymology, particularly in the investigation of monoamine oxidases (MAOs), which are crucial enzymes in the metabolism of neurotransmitters and other amines. nih.govclinpgx.org

4-Dimethylaminobenzylamine and its analogues are recognized substrates for Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of biogenic and xenobiotic amines. qmul.ac.uk Both MAO-A and MAO-B can oxidize dopamine, but they have preferential substrates; MAO-A favors serotonin (B10506) and norepinephrine, while MAO-B preferentially oxidizes phenylethylamine. clinpgx.org The oxidative deamination of p-(N,N-dimethylamino)benzylamine by bovine liver MAO-B has been a subject of detailed investigation. sigmaaldrich.com

A related compound, 4-Dimethylaminophenethylamine (DMAPEA), has been characterized as a sensitive and specific substrate for MAO-B. nih.gov Studies using crude rat brain mitochondrial suspensions showed that DMAPEA's oxidation by MAO-B was linear with time and enzyme concentration, whereas it was unaffected by MAO-A. nih.gov This specificity makes such compounds valuable tools for distinguishing the activity of MAO-B from MAO-A in various tissue preparations. nih.govnih.gov

| Parameter | Value | Enzyme Source |

|---|---|---|

| Km | 5.8 µM | Crude rat brain mitochondrial suspension |

| Vmax | 21.2 pmol/min/mg protein | Crude rat brain mitochondrial suspension |

Data derived from Reyes-Parada et al., 1994. nih.gov

The oxidation of p-(N,N-dimethylamino)benzylamine analogues by MAO-B has been explored through absorption spectral, steady-state, and stopped-flow kinetic studies. sigmaaldrich.comnih.gov During the turnover of these analogues, an absorbing intermediate with a maximum wavelength at 390 nm is observed. sigmaaldrich.com Kinetic and spectral analyses have demonstrated that the protonated form of the imine product is formed at a rate identical to the spectral changes observed for the reduction of the enzyme's flavin cofactor. nih.gov This finding is crucial for understanding the sequence of events during the catalytic cycle. nih.govnih.gov

While direct structural studies of this compound within the MAO-B active site are not detailed, the characteristics of the active site are well-understood from studies with other ligands. The active site of human MAO-B is a hydrophobic cavity. nih.gov Comparisons of the active sites of MAO-A and MAO-B show they are shaped by different loop structures. nih.gov Docking studies with various inhibitors reveal key interactions. For example, the active site includes residues such as Cysteine-172, Leucine-171, and Tyrosine-326, which can form π-sulfur, π-sigma, π-alkyl, and π-π T-shaped interactions with ligands. mdpi.com The binding of substrates like this compound is predicated on its ability to enter this hydrophobic pocket in its neutral, deprotonated form. nih.gov

Several mechanisms for the oxidation of amines by MAOs have been proposed, including single electron transfer, hydrogen atom transfer, and polar nucleophilic mechanisms. nih.gov The catalytic process consists of a reductive half-reaction where the Cα-H bond of the amine is cleaved, and two reducing equivalents are transferred to the flavin cofactor, resulting in the imine product and a reduced flavin. nih.gov

Research on the oxidation of p-dimethylaminobenzylamine by bovine MAO-B provides evidence supporting a mechanism where the protonated form of the imine product is formed concurrently with flavin reduction. nih.gov This observation is consistent with a polar nucleophilic mechanism, where the deprotonated amine substrate attacks the flavin C4a position. nih.govnih.gov This mechanism suggests that after the initial nucleophilic attack, a strong base is formed at the N5 position of the flavin, which then abstracts a proton from the substrate. nih.gov

| Mechanism Type | Description | Supporting Evidence Context |

|---|---|---|

| Polar Nucleophilic | Involves the amine substrate acting as a nucleophile, attacking the flavin cofactor. | Oxidation studies with p-dimethylaminobenzylamine show concurrent formation of the protonated imine product and flavin reduction. nih.gov |

| Single Electron Transfer (SET) | Involves the formation of semiquinone flavin and aminium cation radical intermediates. nih.gov | Evidence for radical intermediates has been sought using MAO-B biomimetics and specific substrates designed to detect radical formation. vt.edu |

| Hydride Transfer | Involves the direct transfer of a hydride ion from the substrate to the flavin. nih.gov | Considered a possible mechanism, with quantitative structure-activity relationship (QSAR) studies providing some supporting data. nih.gov |

Derivatization in Biological Sample Analysis

Derivatization is a common strategy in analytical chemistry to modify an analyte to make it more suitable for detection and quantification, often by enhancing its chromatographic or detection properties.

This compound has been successfully employed as a sensitive chemiluminescence derivatization reagent. sigmaaldrich.com It is used in a selective and sensitive high-performance liquid chromatography (HPLC) method for the determination of 5-hydroxyindoles, such as serotonin and 5-hydroxyindole-3-acetic acid, in human platelet-poor plasma. sigmaaldrich.com This application highlights its utility in converting specific biomolecules into derivatives that can be detected with high sensitivity. sigmaaldrich.com The general principle of derivatizing amines for HPLC analysis is well-established, with various reagents used to create stable, often fluorescent or electrochemically active, products that can be easily separated and quantified in complex biological matrices like serum and urine. nih.govnih.gov

Chromatographic Determination of 5-Hydroxyindoles

This compound serves as a highly sensitive and effective precolumn derivatization reagent for the simultaneous determination of 5-hydroxyindoles (5HIs) and catecholamines using High-Performance Liquid Chromatography (HPLC). nih.gov This method involves a simple derivatization process that enhances the fluorometric detection of these compounds. nih.gov The application of this technique has been successfully demonstrated in the analysis of 5HIs in biological samples such as plasma and urine. nih.gov The derivatization with this compound is a key step that allows for increased sensitivity in quantifying these indole compounds. sigmaaldrich.com

Determination of Valproic Acid and Metabolites

Valproic acid (VPA), a widely used anticonvulsant drug, lacks a natural chromophore, which complicates its direct analysis by common chromatographic methods like HPLC-UV. researchgate.net To overcome this, chemical derivatization is employed to introduce a detectable moiety onto the VPA molecule. This strategy is essential for enhancing detection sensitivity and enabling accurate quantification in biological matrices such as plasma and urine. nih.gov

Various analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC, rely on a derivatization step to analyze VPA and its metabolites. researchgate.netmdpi.com The process typically involves converting the carboxylic acid group of VPA into an ester or another derivative that is more volatile or possesses better chromatographic and detection properties. mdpi.comjfda-online.com For instance, a previously published LC-MS/MS method utilized a two-step derivatization process involving 2-chloro-1-methylpyridinium and this compound. mdpi.com

The primary goals of derivatizing VPA are to improve its volatility for gas chromatography and to enhance its detectability for mass spectrometry or other detection methods. nih.govjfda-online.com This approach allows for the development of sensitive and reliable assays for monitoring VPA plasma concentrations, which is crucial for avoiding the severe side effects associated with the drug. nih.gov The recovery rates for VPA from plasma after derivatization and extraction are typically high, demonstrating the reliability and reproducibility of these methods. mdpi.comresearchgate.net

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery and medicinal chemistry, the 4-dimethylaminobenzyl moiety, a core component of this compound, is incorporated into various molecular scaffolds to explore and modulate biological activity. rsc.orgnih.gov

Synthesis of Potential Therapeutic Agents

The dimethylamine functional group is a feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.orgnih.gov Derivatives incorporating the 4-dimethylaminobenzyl structure have been synthesized and investigated for a range of therapeutic applications.

Anti-Alzheimer Agents: A series of 4-dimethylamine flavonoid derivatives were designed and synthesized as potential multifunctional agents for Alzheimer's disease. nih.gov These compounds were evaluated for their ability to inhibit cholinesterases and β-amyloid (Aβ) aggregation, key pathological hallmarks of the disease. nih.gov

Antitumor Agents: New derivatives of 4'-O-demethylepipodophyllotoxin, a potent antitumor agent, have been synthesized with 4-substituted benzylamine (B48309) groups. nih.gov These modifications were evaluated for their inhibitory activity against human DNA topoisomerase II, a critical enzyme in cancer cell replication. nih.gov

Antitubercular Agents: Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. openmedicinalchemistryjournal.com

Role in Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgdrugdesign.org By systematically modifying parts of a molecule, researchers can determine which chemical groups are responsible for its biological effects. wikipedia.org

The 4-dimethylamino group has been a subject of SAR studies to understand its influence on the potency and properties of bioactive compounds. In one study on anti-inflammatory chalcone derivatives, it was found that having a strong electron-donating group, such as the 4-dimethylamino group, on the 'B' ring resulted in the weakest inhibition of nitric oxide (NO) production. nih.gov This finding suggests that the electron-donating nature of this group can decrease the stability of a crucial intermediate adduct, thereby lowering the compound's anti-inflammatory potency. nih.gov Such SAR analyses are vital for optimizing lead compounds by fine-tuning their electronic and steric properties to achieve desired biological activity. nih.govmdpi.com

Development of Analogs for Biological Assessment

The synthesis of analogs is a cornerstone of drug development, allowing for the systematic exploration of a chemical scaffold to improve its therapeutic profile. nih.govmdpi.com This process involves creating a series of related compounds, or analogs, from a parent structure to evaluate how structural modifications impact biological activity, selectivity, and pharmacokinetic properties. mdpi.com For example, various benzylamine derivatives have been synthesized and subjected to biological evaluation for properties such as anti-mycobacterial activity. openmedicinalchemistryjournal.com This iterative process of synthesis and testing is crucial for identifying candidates with enhanced efficacy and reduced toxicity. nih.gov

Inhibitory Activities against Biological Targets

Derivatives containing the 4-dimethylaminobenzyl or related structures have demonstrated inhibitory activity against several important biological targets. The specific nature of the molecular scaffold combined with the 4-dimethylamino moiety dictates the compound's interaction with its target.

| Compound Class / Derivative | Biological Target | Observed Inhibitory Activity |

| 4'-O-demethylepipodophyllotoxin derivatives | Human DNA topoisomerase II | Several benzylamino derivatives were found to be as active or more active than the reference drug etoposide. nih.gov |

| 4-dimethylamine flavonoid derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Most of the synthesized compounds exhibited potent inhibitory activity against both AChE and BChE. nih.gov |

| 2',4',6'-tris(methoxymethoxy)chalcone (TMMC) derivatives | Nitric Oxide (NO) Production | Derivatives with a 4-dimethylamino group on the B ring showed the weakest inhibition of NO production in RAW 264.7 cells. nih.gov |

| Benzylidene oxazolone derivatives | Human Acetylcholinesterase (hAChE) | Synthesized derivatives showed reversible inhibition of hAChE, with IC50 values ranging from 9 to 246 μM. nih.gov |

Virtual Screening and Pharmacokinetic Characterization in Drug Development

The strategic application of computational and experimental techniques is fundamental to modern drug discovery. For chemical scaffolds such as that of this compound, these methodologies are pivotal in identifying and optimizing new therapeutic agents. This section explores the role of virtual screening in identifying potential drug candidates incorporating the this compound moiety and the subsequent pharmacokinetic characterization that determines their viability as drugs.

Virtual Screening: Identifying Potential Drug Candidates

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. While specific virtual screening studies centered on this compound as the primary molecule are not extensively documented in publicly available research, the 4-dimethylaminobenzyl moiety is a recognized pharmacophore in the design of various bioactive compounds. Its structural and electronic properties make it a valuable component in molecules designed to interact with specific biological targets.

In the context of drug development, derivatives of this compound have been investigated for a range of therapeutic applications. For instance, the anti-inflammatory properties of chalcone derivatives have been explored, where the inclusion of a 4-dimethylamino group on the B ring was found to influence the biological activity. Specifically, strong electron-donating groups like the 4-dimethylamino group resulted in the weakest inhibition of nitric oxide (NO) production in cellular assays nih.gov. This highlights the importance of the substitution pattern on the benzylamine ring in modulating biological activity and underscores how virtual screening models could be employed to predict the effects of such substitutions.

A typical virtual screening workflow for identifying novel inhibitors might involve:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained, often from crystallographic data.

Compound Library Preparation: A library of compounds, which could include derivatives of this compound, is prepared in a computationally accessible format.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target. This process predicts the preferred orientation of the molecule when bound to the target and estimates the strength of the interaction.

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity. Those with the best scores are prioritized for further investigation.

This in silico approach allows for the rapid and cost-effective screening of thousands or even millions of compounds, significantly narrowing down the candidates for experimental testing.

Pharmacokinetic Characterization: Understanding the Fate of a Drug in the Body

Once a potential drug candidate has been identified, its pharmacokinetic profile must be characterized. This involves the study of its Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the concentration and duration of the drug's action in the body.

In silico ADME profiling is often the first step in this characterization. Various computational models can predict the physicochemical properties and pharmacokinetic behavior of a compound before it is synthesized. These models are trained on large datasets of known drugs and their ADME properties. For derivatives of this compound, these predictive tools can offer initial insights into their drug-likeness.

Key pharmacokinetic parameters that are assessed include:

Absorption: The extent and rate at which the drug enters the bloodstream. This is often predicted based on factors like solubility and permeability.

Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. The volume of distribution (Vd) is a key parameter.

Metabolism: The chemical conversion of the drug by enzymes, primarily in the liver by the Cytochrome P450 (CYP) family of enzymes. Predicting which CYP isoforms a compound might inhibit or be a substrate for is crucial to avoid drug-drug interactions.

Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys or in the feces.

The following table summarizes key ADME parameters and the computational tools often used for their prediction:

| ADME Parameter | Description | Common In Silico Prediction Tools |

| Absorption | Intestinal absorption, bioavailability. | SwissADME, admetSAR, pkCSM |

| Distribution | Blood-brain barrier penetration, plasma protein binding. | SwissADME, ADMETLab |

| Metabolism | Inhibition or substrate activity for Cytochrome P450 enzymes. | SuperCYPsPred, pkCSM |

| Excretion | Prediction of clearance and half-life. | In silico models based on QSAR |

Although detailed experimental pharmacokinetic data for a specific drug candidate derived from this compound through virtual screening is not available in the cited literature, the general principles of drug design suggest that the 4-dimethylaminobenzyl moiety can be incorporated into larger molecules with tailored pharmacokinetic properties. The following table presents hypothetical in silico ADME predictions for a generic drug candidate containing a 4-dimethylaminobenzyl scaffold, based on common predictive models.

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |

| Log Kp (skin permeation) | -6.5 cm/s | Low predicted skin permeability. |